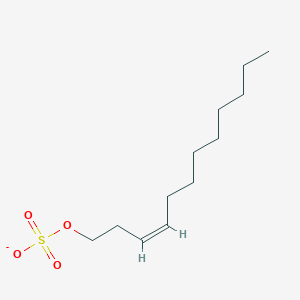
Robengatope I-131 (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose Bengal Sodium I 131: is a radiopharmaceutical compound that consists of rose bengal sodium labeled with radioactive iodine-131. The chemical structure of rose bengal sodium includes a xanthene core with multiple halogen substitutions, specifically chlorine and iodine atoms. This compound is primarily used in medical diagnostics, particularly for liver function tests and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rose Bengal Sodium I 131 involves the exchange of rose bengal in its mono-sodium salt form with elementary iodine-131 in an organic medium. This method allows for the production of a labeled product with high radiochemical purity. The process typically involves adsorption chromatography to purify the starting material before labeling. Under optimal conditions, a radiochemical yield of more than 97% can be achieved within 30-60 minutes .
Industrial Production Methods: Industrial production of Rose Bengal Sodium I 131 involves the use of high-purity rose bengal and iodine-131. The process includes the careful control of reaction conditions to ensure high radiochemical purity and stability of the final product. The labeled compound is then sterilized and stored under conditions that prevent degradation and maintain its radiochemical integrity.
Chemical Reactions Analysis
Types of Reactions: Rose Bengal Sodium I 131 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of light, where it acts as a photosensitizer.
Substitution: Halogen atoms in the compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Visible light and oxygen are common reagents for oxidation reactions involving rose bengal.
Substitution: Halogenating agents and specific catalysts can facilitate substitution reactions.
Major Products:
Oxidation Products: Reactive oxygen species and other oxidized derivatives.
Substitution Products: Various halogenated derivatives depending on the substituting halogen.
Scientific Research Applications
Chemistry: Rose Bengal Sodium I 131 is used as a photosensitizer in various photochemical reactions. Its ability to generate singlet oxygen under light irradiation makes it valuable in organic synthesis and catalysis .
Biology: In biological research, Rose Bengal Sodium I 131 is used to study cellular processes and interactions. Its staining properties help visualize cellular structures and functions.
Medicine: The primary medical application of Rose Bengal Sodium I 131 is in liver function diagnostics. It is used to assess liver function and biliary tract patency by tracking the compound’s uptake and excretion in the liver . Additionally, it has been studied for its potential in photodynamic therapy for cancer treatment .
Industry: In industrial applications, Rose Bengal Sodium I 131 is used in the development of diagnostic kits and imaging agents. Its radiolabeling properties make it suitable for various analytical and diagnostic purposes.
Mechanism of Action
Rose Bengal Sodium I 131 exerts its effects through its radiolabeling and photosensitizing properties. The radioactive iodine-131 allows for the tracking and imaging of the compound within the body, particularly in the liver. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, making it useful for diagnostic purposes . In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of targeted cells .
Comparison with Similar Compounds
Fluorescein Sodium: Another xanthene dye used in diagnostic imaging and staining.
Indocyanine Green: A dye used in medical diagnostics, particularly for liver function tests and cardiac output measurements.
Methylene Blue: A dye with applications in diagnostic imaging and as a photosensitizer in photodynamic therapy.
Uniqueness: Rose Bengal Sodium I 131 is unique due to its combination of radiolabeling and photosensitizing properties. This dual functionality allows for both diagnostic imaging and therapeutic applications, making it a versatile compound in medical and scientific research .
Properties
Molecular Formula |
C20H2Cl4I4Na2O5 |
|---|---|
Molecular Weight |
1033.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(131I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25+4,26+4,27+4,28+4;; |
InChI Key |
UWBXIFCTIZXXLS-SZIYIJPFSA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[131I])[O-])[131I])[131I])[131I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)


